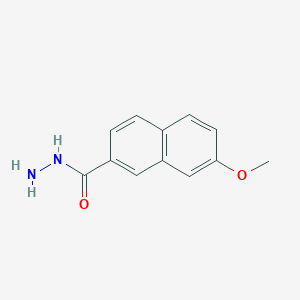

7-Methoxy-2-naphthohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

7-methoxynaphthalene-2-carbohydrazide |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-5-4-8-2-3-9(12(15)14-13)6-10(8)7-11/h2-7H,13H2,1H3,(H,14,15) |

InChI Key |

PAEMGZZVLVCAME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C(=O)NN)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 2 Naphthohydrazide and Its Derivatives

General Synthetic Routes to Naphthohydrazides

Naphthohydrazides are typically synthesized through the hydrazinolysis of the corresponding naphthoic acid esters. This is a widely adopted and efficient method for the preparation of various aryl hydrazides. The reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with a hydrazine (B178648) molecule.

The general scheme for this transformation can be represented as follows:

Naphthoyl Ester + Hydrazine Hydrate (B1144303) → Naphthohydrazide + Alcohol

This reaction is commonly carried out by refluxing the naphthoic acid ester with an excess of hydrazine hydrate in a suitable solvent, most often a lower alcohol such as methanol (B129727) or ethanol (B145695). The choice of the ester, typically a methyl or ethyl ester, is dictated by its availability and reactivity. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the naphthohydrazide product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Naphthoic acid ester | Hydrazine hydrate | Hydrazinolysis | Naphthohydrazide |

Specific Synthetic Approaches for 7-Methoxy-2-Naphthohydrazide

The synthesis of this compound follows the general principle of hydrazinolysis, starting from a suitable 7-methoxy-2-naphthoic acid ester. A common precursor for this synthesis is methyl 7-methoxy-2-naphthoate. The preparation of this ester can be achieved from 7-methoxy-2-naphthol, a commercially available starting material. The synthesis can be outlined in a two-step process:

Esterification of 7-methoxy-2-naphthoic acid: If starting from 7-methoxy-2-naphthoic acid, a standard esterification reaction, such as Fischer esterification (refluxing the carboxylic acid in methanol with a catalytic amount of strong acid), can be employed to produce methyl 7-methoxy-2-naphthoate.

Hydrazinolysis of methyl 7-methoxy-2-naphthoate: The resulting ester is then subjected to hydrazinolysis. This is typically achieved by refluxing the methyl 7-methoxy-2-naphthoate with hydrazine hydrate in a solvent like ethanol. The reaction mixture is heated for several hours to ensure complete conversion. As the reaction proceeds, the this compound is formed and, upon cooling, it crystallizes out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove any residual impurities, and can be further purified by recrystallization.

7-Methoxy-2-naphthoic acid → Methyl 7-methoxy-2-naphthoate → this compound

Strategies for Derivatization of this compound

The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

N-Acylhydrazone Formation via Condensation Reactions

A prominent and extensively utilized derivatization strategy for this compound is the formation of N-acylhydrazones. This is achieved through a condensation reaction between the hydrazide and various aldehydes or ketones. The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The general reaction can be depicted as:

This compound + Aldehyde/Ketone → N-Acylhydrazone + Water

This reaction is usually carried out in a protic solvent like ethanol or methanol, often with the addition of a catalytic amount of an acid such as acetic acid or hydrochloric acid to facilitate the dehydration step. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The resulting N-acylhydrazone derivatives often have low solubility in the reaction medium and precipitate out, simplifying their isolation. The purity of the products can be enhanced by recrystallization. The versatility of this reaction lies in the vast number of commercially available or readily synthesizable aldehydes and ketones, which allows for the introduction of a wide variety of substituents and structural motifs onto the 7-methoxy-2-naphthyl scaffold.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aldehyde | Acid (e.g., Acetic Acid) | N'-Alkylidene-7-methoxy-2-naphthohydrazide |

| This compound | Ketone | Acid (e.g., Acetic Acid) | N'-Alkylidene-7-methoxy-2-naphthohydrazide |

Structural Modifications and Substituent Effects on Reactivity

The chemical reactivity and physicochemical properties of the N-acylhydrazone derivatives of this compound can be fine-tuned by introducing various substituents on the aldehyde- or ketone-derived portion of the molecule. These modifications can exert significant electronic and steric effects.

Electronic Effects: The nature of the substituents on the aromatic ring of the aldehyde used in the condensation reaction can influence the electron density of the azomethine (-CH=N-) group in the resulting N-acylhydrazone.

Electron-donating groups (e.g., methoxy (B1213986), hydroxyl, alkyl groups) on the aromatic ring increase the electron density on the azomethine nitrogen, which can affect its basicity and coordinating ability.

Electron-withdrawing groups (e.g., nitro, cyano, halogen groups) decrease the electron density on the azomethine nitrogen. This can impact the stability and reactivity of the C=N double bond. For instance, the presence of an electron-withdrawing group can make the azomethine carbon more susceptible to nucleophilic attack. nih.gov

The interplay of these electronic and steric factors can influence various properties of the N-acylhydrazone derivatives, including their stability, solubility, and spectral characteristics. A comparative study of derivatives with different substituents, such as an electron-donating methyl group versus an electron-withdrawing nitro group, can provide valuable insights into these structure-property relationships. nih.gov

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are fundamental in confirming the chemical structure, identifying functional groups, and analyzing the electronic environment of 7-methoxy-2-naphthohydrazide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, detailed information about the molecular framework and the electronic environment of the atoms can be obtained.

In the context of hydrazides, ¹H NMR spectra are particularly informative. The chemical shifts of the NH and NH₂ protons can provide insights into hydrogen bonding and conformational preferences. researchgate.net For instance, in hydrazide derivatives, the –CONH– proton typically appears as a singlet in the downfield region of the spectrum. researchgate.net The aromatic protons of the naphthalene (B1677914) ring system in this compound would exhibit complex splitting patterns due to spin-spin coupling, with their specific chemical shifts influenced by the electron-donating methoxy (B1213986) group.

Below is a table summarizing typical NMR data for related structures, which can be used to approximate the expected shifts for this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic H | 7.0 - 8.5 |

| ¹H | -OCH₃ | 3.8 - 4.0 |

| ¹H | -CONH- | 9.0 - 11.0 |

| ¹H | -NH₂ | 4.0 - 5.0 |

| ¹³C | C=O (Amide) | 160 - 175 |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | -OCH₃ | 55 - 60 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, characteristic absorption bands would confirm the presence of the hydrazide and methoxy groups.

Key IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching (Amide) | 3200 - 3400 |

| C-H | Stretching (Aromatic) | 3000 - 3100 |

| C-H | Stretching (Aliphatic -OCH₃) | 2850 - 2960 |

| C=O | Stretching (Amide I) | 1630 - 1680 |

| N-H | Bending (Amide II) | 1550 - 1640 |

| C=C | Stretching (Aromatic) | 1450 - 1600 |

| C-O | Stretching (Aryl Ether) | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system in this compound is a chromophore that absorbs UV light, leading to π → π* transitions. The presence of the methoxy and hydrazide substituents can influence the wavelength of maximum absorption (λ_max). A broad peak around 450 nm may represent the n–π* transition of the highly conjugated system, while a strong peak around 259 nm can correspond to the π–π* transition. mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

Predicted Fragmentation Ions for this compound:

| Ion | m/z (Mass-to-charge ratio) | Description |

| [M]⁺ | 216.24 | Molecular Ion |

| [M - NH₂NH]⁺ | 185.06 | Loss of the hydrazinyl group |

| [M - CONHNH₂]⁺ | 171.08 | Loss of the hydrazide group |

| [C₁₀H₇O(OCH₃)]⁺ | 158.07 | 7-Methoxynaphthyl cation |

Single-Crystal X-Ray Diffraction Studies of this compound and its Derivatives

X-ray crystallographic studies on derivatives of 2-naphthohydrazide (B185666) reveal key structural features. eurjchem.com For instance, in N'-acetyl-N'-phenyl-2-naphthohydrazide, the asymmetric unit was found to contain two crystallographically independent molecules. eurjchem.com The crystal structure of such compounds is typically solved by direct methods and refined by full-matrix least-squares procedures. eurjchem.com

For this compound, a single-crystal X-ray analysis would precisely determine the planarity of the naphthalene ring system and the orientation of the methoxy and hydrazide substituents. The bond lengths and angles within the molecule would be accurately measured, providing insight into the electronic effects of the substituents. For example, the C-O bond length of the methoxy group and the C-N and N-N bond lengths of the hydrazide moiety would be of particular interest.

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.comias.ac.in These interactions are crucial in determining the physical properties of the solid. rsc.org For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The N-H groups of the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These hydrogen bonds can link molecules together to form one-, two-, or three-dimensional networks. eurjchem.comchemrxiv.org

Polymorphism and Crystallographic Variability

A thorough review of scientific literature and crystallographic databases reveals a significant gap in the solid-state characterization of this compound. To date, no studies have been published that specifically investigate the polymorphism or crystallographic variability of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability.

The absence of any reported polymorphs for this compound means that currently, no data is available to populate crystallographic tables detailing unit cell dimensions, space groups, or other solid-state structural parameters for different crystalline forms. While research has been conducted on the synthesis of various derivatives of this compound for the evaluation of their biological activities, these studies have not included investigations into the solid-state properties of the parent compound itself.

The potential for polymorphism in this compound remains an open area for future research. Such studies would be essential for a complete understanding of its material properties and for any potential applications where solid-state characteristics are of importance. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction would be instrumental in identifying and characterizing any potential polymorphs of this compound.

Coordination Chemistry and Metal Complexation of 7 Methoxy 2 Naphthohydrazide

Design and Synthesis of 7-Methoxy-2-Naphthohydrazide Metal Complexes

The design and synthesis of metal complexes using this compound as a ligand are predicated on its inherent chemical characteristics, which allow for predictable coordination behavior with a range of metal ions.

This compound possesses multiple potential donor sites, making it an effective chelating agent. The primary coordination sites are the carbonyl oxygen atom of the hydrazide group and the nitrogen atom of the terminal amino group (-NH₂). redalyc.org This arrangement allows the ligand to act as a bidentate N,O-donor, forming a stable five-membered chelate ring upon complexation with a metal ion.

Hydrazide and its derivative ligands readily form stable complexes with a wide array of transition metal ions. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt, such as a chloride or acetate, in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.gov The mixture is often refluxed for several hours to ensure the completion of the reaction, after which the solid complex precipitates and can be isolated by filtration. redalyc.orgnih.gov

The stoichiometry of the resulting complexes, commonly a 1:1 or 1:2 metal-to-ligand ratio, is influenced by the coordination number of the metal ion and the steric constraints imposed by the ligand. redalyc.orgnih.gov For instance, octahedral complexes may form with a 1:2 metal-to-ligand ratio, with the remaining coordination sites occupied by solvent molecules or counter-ions. nih.gov

Ru(II) Complexes: Ruthenium(II) complexes, particularly those with arene or polypyridyl ligands, are of significant interest. nih.govuva.esmdpi.com The synthesis of a Ru(II)-7-Methoxy-2-naphthohydrazide complex would likely involve reacting the ligand with a suitable ruthenium precursor, potentially leading to compounds with interesting photophysical or catalytic properties. uva.es

Cu(II), Co(II), Ni(II) Complexes: These first-row transition metals are well-known to form stable complexes with hydrazide-based ligands. redalyc.org The resulting complexes often exhibit distinct colors and magnetic properties depending on the metal ion and its coordination environment. nih.govresearchgate.net

Zn(II) and Cd(II) Complexes: As d¹⁰ ions, zinc(II) and cadmium(II) form diamagnetic complexes. The coordination geometry of these complexes is typically tetrahedral or octahedral. nih.govbanglajol.info The study of these complexes is valuable for comparing spectroscopic data with their paramagnetic counterparts without the interference of d-d electronic transitions.

Structural and Electronic Characterization of Metal Complexes

A comprehensive understanding of the structure and electronic properties of newly synthesized metal complexes requires the application of various analytical and spectroscopic techniques.

Spectroscopic methods are indispensable for elucidating the coordination mode of the ligand and the geometry of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. A key indicator is the shift of the ν(C=O) stretching vibration of the hydrazide group to a lower frequency in the complex's spectrum compared to the free ligand, which confirms the coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the stretching and bending vibrations of the -NH₂ group indicate its involvement in chelation. The appearance of new, low-frequency bands can be attributed to ν(M-O) and ν(M-N) vibrations, further supporting complex formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. In addition to intra-ligand π→π* and n→π* transitions, the spectra of transition metal complexes typically display d-d transition bands and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and its coordination environment (e.g., octahedral or tetrahedral). redalyc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes such as those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy are powerful tools. Upon coordination, the resonance signals of the protons and carbons near the donor atoms typically shift downfield, providing clear evidence of the binding sites. redalyc.orgnih.gov

The following table summarizes the expected spectroscopic changes upon complexation of this compound with a transition metal ion, based on data from analogous hydrazide complexes.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| IR Spectroscopy | ν(C=O) at ~1640-1660 cm⁻¹; ν(N-H) at ~3200-3300 cm⁻¹ | Shift of ν(C=O) to lower frequency; Changes in ν(N-H) bands; New ν(M-O) and ν(M-N) bands at lower frequencies. | Confirms coordination through carbonyl oxygen and amino nitrogen. |

| UV-Vis Spectroscopy | Ligand-centered transitions (π→π, n→π). | Appearance of new d-d transition and/or LMCT bands. | Provides insight into the electronic structure and coordination geometry of the metal center. |

| ¹H NMR (for diamagnetic complexes) | Characteristic signals for aromatic, methoxy (B1213986), and hydrazide protons. | Downfield shift of signals for protons near the coordination sites (e.g., -NH₂ protons). | Identifies the ligand's binding sites in solution. |

| ESI-MS | Peak corresponding to [Ligand+H]⁺. | Peak corresponding to [Metal+Ligand]⁺ or related fragments. | Confirms the molecular formula and metal-to-ligand stoichiometry. |

Single-crystal X-ray diffraction is the most definitive technique for the structural characterization of crystalline metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.gov Although specific crystal structures for this compound complexes are not widely reported, analysis of related structures reveals common coordination patterns. Such an analysis would unambiguously confirm the bidentate N,O-chelation of the hydrazide ligand and provide detailed insight into the three-dimensional arrangement of the complex, including the orientation of the methoxy-naphthalene substituent. mdpi.com

Magnetic susceptibility measurements at room temperature are crucial for determining the number of unpaired electrons in a metal complex and, by extension, its coordination geometry. redalyc.org

Paramagnetic Complexes: Complexes of Cu(II) (d⁹), Ni(II) (d⁸), and Co(II) (d⁷) are expected to be paramagnetic. For example, a monomeric Cu(II) complex would typically exhibit a magnetic moment corresponding to one unpaired electron (~1.73 B.M.). An octahedral Ni(II) complex would have a magnetic moment indicative of two unpaired electrons (~2.8-3.3 B.M.). nih.gov

Diamagnetic Complexes: Complexes of Zn(II) (d¹⁰) and Cd(II) (d¹⁰) have completely filled d-orbitals and are therefore diamagnetic, showing no magnetic moment. banglajol.info

The combination of magnetic data with electronic spectral data is a powerful approach to assigning the coordination geometry. For instance, a Ni(II) complex could be distinguished as either octahedral or square planar based on whether it is paramagnetic or diamagnetic, respectively. redalyc.orgnih.gov

Biological Activity Investigations and Structure Activity Relationships

Evaluation of Antimicrobial Potency

The antimicrobial efficacy of hydrazide derivatives is a subject of extensive research, with many studies highlighting their potential to combat bacterial and fungal infections. The introduction of a naphthalene (B1677914) moiety, particularly with specific substitutions like a methoxy (B1213986) group, can significantly influence this activity.

Hydrazide derivatives have demonstrated a broad spectrum of antibacterial activity. While specific data for 7-Methoxy-2-naphthohydrazide is not extensively documented in publicly available research, the activity of related naphthalimide hydrazide derivatives offers valuable insights. For instance, a series of novel naphthalimide hydrazide derivatives has been shown to exhibit potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 16 μg/mL. nih.gov

In studies of other hydrazone derivatives, compounds have shown effectiveness against a range of bacteria. For example, certain pyrazoline and hydrazone derivatives have been evaluated for their in vitro antibacterial activity, with MIC values against various strains ranging from 32 to 512 μg/mL. turkjps.org Derivatives of 3-hydroxy-2-naphthoic acid hydrazide have also exhibited notable antibacterial properties. researchgate.net For instance, 2-(3-hydroxy-2-naphthoyl)-3,4,4a,5,10,10a-hexahydro-1H-5,10-benzenobenzo[g]phthalazine-1,4-dione and some of its derivatives showed interesting high activities when compared with reference drugs. researchgate.net

The antibacterial potential of compounds containing a methoxy-naphthalene structure is also evident in other molecular frameworks. For example, 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ), isolated from Impatiens balsamina L., has demonstrated significant antibacterial and bactericidal activity against multiple antibiotic-resistant Helicobacter pylori strains. nih.gov The MICs for MeONQ were in the range of 0.156–0.625 μg/mL, which is comparable to the antibiotic amoxicillin. nih.gov

Table 1: Antibacterial Activity of Selected Naphthyl and Hydrazide Derivatives

The antifungal potential of hydrazone derivatives has also been a focus of scientific investigation. Studies on various hydrazone compounds have revealed moderate to good antifungal potency. turkjps.org For instance, certain pyrazoline and hydrazone derivatives have been tested against Candida albicans, with some compounds showing MIC values of 64 µg/mL. turkjps.org

While direct antifungal data for this compound is scarce, research on analogous structures provides valuable information. For example, an epoxide derivative of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, which shares the 7-methoxy aromatic feature, displayed significant antifungal activity. researchgate.net This compound showed MIC values of 53 μg/mL against Candida albicans and 51 μg/mL against Aspergillus fumigatus. researchgate.net

Table 2: Antifungal Activity of Selected Related Compounds

The antimicrobial activity of hydrazone and naphthyl derivatives is closely linked to their molecular structure. The presence and position of various functional groups can significantly modulate their potency.

For naphthalimide hydrazide derivatives, it has been observed that compounds with electron-withdrawing groups, such as fluorine, chlorine, and bromine, on the phenylhydrazine (B124118) moiety exhibit potent antibacterial activity. nih.gov The length of the linker chain between the naphthalimide core and the hydrazide group also plays a crucial role, with a two-carbon linker often being optimal for activity. nih.gov

In the broader context of hydrazone derivatives, the lipophilicity of the molecule is a key determinant of its antimicrobial action. The introduction of lipophilic groups, such as naphthyl or biphenyl (B1667301) hydrazides, has been shown to influence the biological activity of aroylhydrazones. nih.gov The methoxy group, as present in this compound, can also impact activity. In some series of pyrazoline derivatives, a methoxy substituent has been found to increase antibacterial activity against certain strains. turkjps.org The position of the methoxy group is also critical.

Studies on Antioxidant Capabilities

In addition to their antimicrobial properties, hydrazide derivatives are also being investigated for their antioxidant potential. The ability to scavenge free radicals and chelate metal ions are key mechanisms through which these compounds can mitigate oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of various compounds. mdpi.comnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.comnih.gov The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.com

Table 3: DPPH Radical Scavenging Activity of Selected Hydrazone Derivatives

Another important mechanism of antioxidant activity is the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. By binding to these metal ions, chelating agents can prevent them from participating in these damaging reactions.

Antiprotozoal Efficacy Studies

The potential of this compound and its derivatives as agents against protozoal infections has been a subject of scientific inquiry. These studies aim to determine the compound's effectiveness in inhibiting the growth and proliferation of various parasitic protozoa responsible for significant human diseases.

Activity against Leishmania Species (e.g., L. donovani)

Currently, there is no publicly available scientific literature detailing the specific activity of this compound against Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis. Research on related chemical structures, such as hydrazide derivatives, suggests that this class of compounds holds potential for antileishmanial activity, warranting future investigation into this compound itself.

Activity against Trypanosoma Species (e.g., T. brucei rhodesiense, T. cruzi)

Similarly, specific data on the efficacy of this compound against Trypanosoma species, the parasites responsible for African trypanosomiasis (T. brucei) and Chagas disease (T. cruzi), is not found in the current body of scientific research. While broader studies on naphthoquinone derivatives have shown some promise in targeting these parasites, direct evidence for this compound is lacking.

Molecular Hybridization Strategies for Enhanced Antiprotozoal Activity

The concept of molecular hybridization involves combining pharmacophoric moieties from different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activity. In the context of antiprotozoal drug discovery, this strategy has been applied to various scaffolds. However, there are no specific studies published that describe the use of this compound as a scaffold in molecular hybridization strategies aimed at improving antiprotozoal efficacy.

Enzyme Inhibition Profiles and Mechanistic Insights

Understanding how a compound interacts with specific enzymes is crucial for elucidating its mechanism of action and potential therapeutic value. Research in this area for this compound has focused on its ability to inhibit key enzymes involved in cellular signaling pathways.

Inhibition of Kinases (e.g., IκB kinase-β, VEGFR-2)

There is currently no scientific data available that demonstrates or details the inhibitory activity of this compound against IκB kinase-β (IKK-β) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are important targets in inflammation and angiogenesis, respectively, and while various small molecules are known to inhibit them, the specific profile of this compound in this regard remains uncharacterized.

Phosphodiesterase Inhibition (e.g., PDE4A1A)

Information regarding the inhibitory effect of this compound on phosphodiesterases, including the specific isoform PDE4A1A, is not present in the available scientific literature. Phosphodiesterases are a family of enzymes that regulate intracellular signaling, and their inhibition is a target for various therapeutic areas. However, the interaction of this compound with these enzymes has not been reported.

Lipoxygenase Inhibition (e.g., Human Reticulocyte 15-Lipoxygenase-1)

Research into inhibitors for human reticulocyte 15-lipoxygenase-1 (15-hLO-1), an enzyme implicated in inflammation and various diseases, is an active area. nih.gov While derivatives containing a naphthalene ring have been explored as potential inhibitors of lipoxygenases, a review of the current scientific literature did not yield specific data on the inhibitory activity of this compound against human reticulocyte 15-lipoxygenase-1.

Protease Inhibition (e.g., Cruzain)

Cruzain, the major cysteine protease of Trypanosoma cruzi, is a validated target for the development of drugs against Chagas disease. plos.orgresearchgate.net The search for potent and selective cruzain inhibitors has led to the investigation of various chemical scaffolds. nih.gov Non-peptidic inhibitors are of particular interest, with numerous studies focusing on identifying novel classes of compounds. plos.org However, specific studies detailing the evaluation of this compound as a cruzain inhibitor were not found in the reviewed literature.

Laccase Inhibition in Phytopathogenic Fungi

Laccases secreted by phytopathogenic fungi are considered virulence factors, making them a target for developing new antifungal agents. nih.govmdpi.com Research has shown that hydrazide-hydrazone derivatives can act as potent laccase inhibitors. nih.govnih.gov Studies on a series of these compounds, synthesized from various carboxylic acid hydrazides and aldehydes, revealed that many are active inhibitors against laccase from Trametes versicolor, with inhibition constants (Kᵢ) in the micromolar range. nih.govepa.gov The nature of the substituents on the aromatic rings significantly influences both the potency and the mechanism of inhibition. epa.gov While these findings establish hydrazide-hydrazones as a promising class of laccase inhibitors, specific inhibitory data for this compound against fungal laccases was not available in the surveyed studies.

Elucidation of Inhibition Mechanisms (Competitive, Non-Competitive, Mixed, Allosteric, Mechanism-Based)

The mechanism of enzyme inhibition provides critical insight into the molecular interactions between an inhibitor and its target. For the broader class of hydrazide-hydrazone derivatives studied as laccase inhibitors, multiple inhibition mechanisms have been observed. Depending on the specific chemical structure, these compounds have been shown to act as competitive, non-competitive, or uncompetitive inhibitors. epa.gov For instance, certain 4-hydroxybenzhydrazide (B196067) derivatives displayed a competitive type of inhibition against laccase, while bulkier derivatives acted as non-competitive or uncompetitive inhibitors. epa.gov

In the context of cruzain, many non-covalent inhibitors have been identified to act through a competitive mechanism, binding in the enzyme's active site. plos.orgscielo.br For HDACs, inhibitors typically function by chelating the catalytic zinc ion in the active site. nih.gov However, in the absence of primary inhibition data for this compound against these enzymes, its specific mechanism of action remains unelucidated.

Receptor Binding and Modulation Studies

Adenosine (B11128) Receptor Affinity (e.g., A₂A receptor)

The adenosine A₂A receptor is a G-protein coupled receptor that has been a target for therapeutic intervention in various neurological and inflammatory conditions. nih.gov A wide range of compounds have been synthesized and tested for their binding affinity and modulatory effects on this receptor. nih.gov A review of the available scientific literature did not identify any studies that have investigated or reported the binding affinity of this compound for the adenosine A₂A receptor.

Data Tables

Table 1: Laccase Inhibition by Hydrazide-Hydrazone Derivatives This table presents findings for the general class of hydrazide-hydrazones as specific data for this compound is not available.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range | Observed Mechanism(s) | Reference |

|---|---|---|---|---|

| Hydrazide-Hydrazones | Laccase (Trametes versicolor) | 8 µM - 233 µM | Competitive, Non-Competitive, Uncompetitive | nih.govnih.gov |

| 4-Hydroxybenzhydrazide Derivatives | Laccase (Trametes versicolor) | 24 µM - 674 µM | Competitive | epa.gov |

Table 2: Enzyme Inhibition and Receptor Binding Profile for this compound

| Target | Activity Type | Result |

|---|---|---|

| Human Reticulocyte 15-Lipoxygenase-1 | Inhibition | Data not available in reviewed literature |

| Cruzain | Inhibition | Data not available in reviewed literature |

| Fungal Laccase | Inhibition | Data not available in reviewed literature |

| Histone Deacetylase 2 (HDAC2) | Inhibition | Data not available in reviewed literature |

| Adenosine A₂A Receptor | Binding Affinity | Data not available in reviewed literature |

Cannabinoid Receptor (CB2) Ligand Interactions

The cannabinoid type 2 (CB2) receptor is a component of the endocannabinoid system and is primarily expressed in the immune system. nih.gov It is a G protein-coupled receptor (GPCR) that, upon activation, can influence intracellular signaling pathways. mdpi.com Despite the therapeutic interest in CB2 receptor ligands for conditions involving inflammation and neuropathic pain, a review of available scientific literature yielded no specific studies on the interaction between this compound and the CB2 receptor. Therefore, data regarding its binding affinity, efficacy (as an agonist, antagonist, or inverse agonist), or functional selectivity at the CB2 receptor is not currently available.

Programmed Death-Ligand 1 (PD-L1) Interaction Studies

Programmed Death-Ligand 1 (PD-L1) is a crucial immune checkpoint protein. Its interaction with its receptor, PD-1, on T cells leads to the suppression of T cell activity, a mechanism that can be exploited by cancer cells to evade the immune system. nih.govnih.gov The development of small molecules to inhibit the PD-1/PD-L1 interaction is an active area of cancer immunotherapy research. nih.gov However, searches of published research have not identified any studies investigating the potential of this compound to interact with or modulate the function of PD-L1.

Molecular Determinants of Receptor Selectivity

The selectivity of a ligand for a particular receptor over others is determined by specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictated by the three-dimensional structures of both the ligand and the receptor's binding pocket. For cannabinoid receptors, for instance, the structural differences between CB1 and CB2 receptors allow for the design of selective ligands. mdpi.com Similarly, the specificity of PD-L1 inhibitors is governed by their fit and interactions within the PD-L1 binding interface. nih.gov As there is no available data on the binding of this compound to either CB2 or PD-L1, the molecular determinants of its potential receptor selectivity remain uncharacterized.

Nucleic Acid Interaction Studies

The interaction of small molecules with DNA can lead to a range of biological effects, including antimicrobial and anticancer activities. These interactions can occur through various modes, such as intercalation between base pairs or binding to the minor or major grooves of the DNA helix.

DNA Binding Properties (e.g., Intercalation, Groove Binding)

No specific studies detailing the DNA binding properties of this compound have been found in the surveyed scientific literature. Therefore, it is not known whether this compound binds to DNA, and if so, what its preferred binding mode (intercalation or groove binding) or binding affinity might be.

DNA Cleavage Activity and Associated Mechanisms (e.g., ROS-dependent)

Certain chemical compounds can induce cleavage of DNA strands, a mechanism that can be cytotoxic. This cleavage can be mediated by various mechanisms, including the generation of reactive oxygen species (ROS) that damage the deoxyribose-phosphate backbone. nih.gov Our comprehensive search did not retrieve any studies that have investigated the potential DNA cleavage activity of this compound or the mechanisms that might be involved.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, offering insights into its stability, reactivity, and electronic structure without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov By calculating the electron density, DFT can determine a molecule's geometry, energy, and other properties. mdpi.com A key application of DFT in chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov For hydrazone derivatives, which share the core functional group of 7-Methoxy-2-naphthohydrazide, DFT calculations have been used to show that lower HOMO-LUMO gaps correlate with higher chemical reactivity and biological activity. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, softness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov For instance, in studies of benzothiazole derivatives, it was found that substituting different functional groups significantly altered the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting intermolecular interactions. nih.gov

| Compound Class | Computational Method | Key Findings Related to Reactivity | Reference |

|---|---|---|---|

| Hydrazone Derivatives | DFT (FMO Analysis) | Smaller HOMO-LUMO gaps indicate higher chemical reactivity and stability. | nih.gov |

| Benzothiazole Derivatives | DFT | Substituents alter the HOMO-LUMO energy gap, affecting reactivity. | mdpi.com |

| 2-methoxy-4,6-diphenylnicotinonitrile | DFT | FMOs, aromaticity, and MEP maps help identify electron density distributions and reactivity hotspots. | nih.gov |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govnih.gov Identifying the most stable, low-energy conformer is essential because a molecule's biological activity is often dictated by the specific three-dimensional shape it adopts to fit into a receptor or enzyme active site. mdpi.com

For molecules with rotatable bonds, such as the bond between the naphthalene (B1677914) ring and the hydrazide group in this compound, computational methods can be used to perform a systematic scan of the potential energy surface. This is often achieved by varying the key dihedral angles in increments and calculating the total energy of each resulting conformer using methods like DFT. mdpi.com The output is a potential energy profile that identifies the lowest energy conformations (global and local minima). mdpi.com

In studies of complex polyheterocycles like naphthoxazine derivatives, conformational analysis combined with DFT modeling has been crucial for determining the relative energies of preferred conformers and understanding the outcomes of chemical reactions. nih.govresearchgate.net These theoretical structures and their relative stabilities are often validated by comparing calculated parameters, such as NMR coupling constants and intramolecular distances, with experimental data. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.comresearchgate.net It is a cornerstone of structure-based drug design.

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a biological target. The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction. A more negative score typically indicates a stronger and more stable interaction. unja.ac.idresearchgate.net

Numerous studies on hydrazide and hydrazone derivatives have employed molecular docking to predict their potential as therapeutic agents. For example, various p-methoxycinnamoyl hydrazides were docked against human breast cancer cell targets, with one derivative showing a high rerank score of -124.81, indicating strong potential. impactfactor.org Similarly, benzylidene benzohydrazide derivatives yielded binding energy values ranging from -6.69 to -7.74 kcal/mol against the EGFR protein receptor. researchgate.net These scores are used to rank and prioritize compounds for further experimental testing. mdpi.comresearchgate.net

| Compound/Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|

| Benzylidene benzohydrazide derivatives | EGFR (1m17) | -6.69 to -7.74 kcal/mol | researchgate.net |

| p-Methoxycinnamoyl hydrazides | Breast Cancer Target | Rerank Score: -124.81 (top compound) | impactfactor.org |

| Chalcone analogues with methoxy (B1213986) groups | Bcl-2 (2W3L) | -4.6 to -4.8 kcal/mol | unja.ac.id |

| Hydrazones from 2-hydrazinobenzimidazole | Bacterial target (2NXW) | -5.72 to -5.96 kcal/mol | nih.gov |

Identification of Key Interacting Residues in Enzyme Active Sites and Receptor Binding Pockets

Beyond predicting a binding score, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex, revealing the specific intermolecular interactions that stabilize the binding. researchgate.net This includes identifying key amino acid residues in the active site or binding pocket that interact with the ligand. nih.gov

These interactions can be of several types:

Hydrogen Bonds: Crucial for specificity and affinity. Studies on hydrazone derivatives have identified hydrogen bonding between the ligand and residues such as THR531 and MET404. nih.gov The methoxy group, present in this compound, can act as a hydrogen bond acceptor, an interaction observed between a methoxy group and the residue Ser 478 in one study. researchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic residues in the binding pocket (e.g., Ala, Val, Leu, Phe, Trp). researchgate.net The naphthalene core of this compound would be expected to form such interactions.

π-π Stacking: Aromatic rings, like the naphthalene system, can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Analysis of these interactions helps to understand the structure-activity relationship (SAR) and provides a rational basis for modifying the ligand to improve its affinity and selectivity. researchgate.net

Virtual Screening Applications in Lead Discovery

Virtual screening is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target. mdpi.comresearchgate.net Molecular docking is one of the most common methods used for structure-based virtual screening.

In this process, thousands or even millions of compounds are computationally docked to the target protein's binding site. The resulting complexes are scored and ranked based on their predicted binding affinities. The top-ranked compounds are then selected for experimental validation. researchgate.net This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. Hydrazide and hydrazone scaffolds are frequently explored in virtual screening campaigns to discover new leads for anticancer, antimicrobial, and other therapeutic areas. mdpi.comnih.gov Complementary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed alongside virtual screening to filter out compounds with poor pharmacokinetic properties, ensuring that the selected hits have a higher probability of becoming successful drugs. iaps.org.inpensoft.net

Pharmacophore Modeling

Ligand-Based Pharmacophore Generation and Validation

No studies detailing the generation and validation of ligand-based pharmacophore models for this compound or its analogs were found. Such a study would typically involve:

Selection of a set of active molecules with a common biological target.

Generation of multiple conformations for each molecule.

Identification of common chemical features among the active molecules.

Creation of a 3D pharmacophore model representing these features.

Validation of the model using a decoy set of inactive molecules to ensure its predictive power.

Structure-Based Pharmacophore Model Development

There is no available research on the development of structure-based pharmacophore models involving this compound. This process would require:

The 3D structure of a biological target (e.g., a protein) in complex with a ligand, typically determined by X-ray crystallography or NMR spectroscopy.

Analysis of the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's binding site.

Generation of a pharmacophore model based on these specific interactions.

Application in Drug Design and Optimization

Without established pharmacophore models for this compound, there are no documented applications of this technique for its use in drug design and optimization. If such models existed, they could be used for:

Virtual screening of large chemical libraries to identify new potential drug candidates with different chemical scaffolds but similar pharmacophoric features.

Guiding the structural modification of this compound to enhance its binding affinity and selectivity for a target.

Molecular Dynamics (MD) Simulations

Assessment of Ligand-Protein Complex Stability and Dynamics

No molecular dynamics simulation studies have been published that assess the stability and dynamics of a complex between this compound and a protein target. A typical study of this nature would involve:

Docking the ligand into the binding site of the protein.

Placing the complex in a simulated physiological environment (water, ions).

Running a simulation for a specific duration (nanoseconds to microseconds).

Analyzing the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of the protein.

Analysis of Conformational Changes Upon Binding

There is no research available analyzing the conformational changes of a protein upon binding to this compound using molecular dynamics simulations. Such an analysis would typically compare the conformational ensemble of the protein in its unbound (apo) state to its ligand-bound (holo) state to identify any significant structural rearrangements induced by the ligand.

Binding Free Energy Calculations (e.g., MM/GBSA)

A critical aspect of computational drug design is the accurate prediction of the binding affinity between a ligand, such as a derivative of this compound, and its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique used to estimate the free energy of binding. idrblab.orgnih.gov This approach combines the molecular mechanics energies of the system with continuum solvation models to calculate the binding free energy.

The calculation involves taking snapshots from molecular dynamics (MD) simulations of the protein-ligand complex and calculating various energy components. The total binding free energy (ΔG_bind) is determined by the difference in the free energies of the complex, the receptor, and the ligand. nih.gov

ΔE_MM (Molecular Mechanics Energy): This term represents the change in the internal molecular mechanics energy, which includes bonded (bond, angle, dihedral) energies, as well as non-bonded van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interaction energies between the ligand and the protein. nih.govfrontiersin.org

ΔG_solv (Solvation Free Energy): This component is the change in the energy associated with solvating the molecule. It is further divided into two parts: the polar solvation energy (ΔG_pol) and the non-polar solvation energy (ΔG_nonpolar). The polar part is calculated using the Generalized Born (GB) model, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). nih.govfrontiersin.org

While specific MM/GBSA studies for this compound are not detailed in the available literature, the following table illustrates the typical energy contributions that would be analyzed in such a study for a ligand-protein complex. These values are essential for understanding the driving forces behind molecular recognition.

| Energy Component | Description | Typical Contribution (kcal/mol) |

|---|---|---|

| ΔE_vdW (van der Waals) | Represents shape complementarity and hydrophobic interactions. | Highly Favorable (-) |

| ΔE_ele (Electrostatic) | Coulombic interactions, including hydrogen bonds and salt bridges. | Favorable (-) or Unfavorable (+) |

| ΔG_pol (Polar Solvation) | Energy cost of moving the ligand from solvent to the binding site. | Generally Unfavorable (+) |

| ΔG_nonpolar (Non-polar Solvation) | Energy related to hydrophobic effects. | Generally Favorable (-) |

| ΔG_bind (Total Binding Free Energy) | Sum of all contributions; predicts binding affinity. | Favorable (-) for stable binding |

This type of analysis allows researchers to identify key residues in the protein's binding site that contribute most significantly to the binding energy, providing a roadmap for designing improved inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are invaluable for predicting the activity of novel compounds, prioritizing candidates for synthesis, and understanding the structural features essential for bioactivity. uniroma1.it

Development of Predictive Models for Biological Activity

The development of a robust QSAR model is a systematic process that involves several key stages. biointerfaceresearch.com For a series of compounds including this compound analogs, the process would begin with the careful curation of a dataset of molecules with experimentally determined biological activities (e.g., IC50 or pIC50 values).

The general workflow for building a predictive QSAR model is as follows:

Data Set Preparation: A diverse set of compounds and their corresponding biological activities are collected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. biointerfaceresearch.com

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated to represent its structural and physicochemical properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are employed to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves predicting the activities of the test set compounds (R²_pred). researchgate.netresearchgate.net

Successful QSAR models for structurally related compounds, such as naphthyridine derivatives or p-hydroxybenzohydrazides, have demonstrated high predictive accuracy. researchgate.netresearchgate.net The statistical quality of a QSAR model is judged by several parameters, as shown in the table below.

| Parameter | Description | Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.8 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.6 |

| R²_pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

These validated models can then be used as virtual screening tools to predict the potency of new, unsynthesized derivatives of this compound, thereby accelerating the discovery process. nih.gov

Identification of Molecular Descriptors Correlating with Activity

Molecular descriptors are the numerical representations of a molecule's chemical information and are the foundation of any QSAR model. biointerfaceresearch.com The selection of relevant descriptors is crucial for building an accurate and interpretable model. These descriptors can be categorized based on the structural aspects they represent.

In studies of analogous heterocyclic compounds, various types of descriptors have been found to correlate with biological activity:

Constitutional Descriptors (1D): These describe the basic composition of a molecule, such as molecular weight, atom counts, and ring counts.

Topological Descriptors (2D): These reflect the connectivity of atoms in the molecule, providing information about branching, shape, and size.

Quantum-Chemical Descriptors (3D): Derived from quantum mechanics calculations, these descriptors provide information on electronic properties like orbital energies (HOMO, LUMO), partial charges, dipole moment, polarizability, and electronegativity. Studies on naphthyridine compounds, for instance, have shown that the combination of quantum and molecular mechanical descriptors can significantly improve model predictivity. researchgate.net

Field-Based Descriptors (3D): In methods like Comparative Molecular Field Analysis (CoMFA), descriptors represent the steric and electrostatic fields surrounding the molecules. The resulting contour maps highlight regions where modifications to the structure could enhance or diminish activity. nih.govmdpi.com

The table below summarizes some classes of molecular descriptors and the properties they encode, which would be relevant in a QSAR study of this compound derivatives.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Molecular formula and composition |

| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Spatial (3D) | Solvent-Accessible Surface Area (SASA), Molecular Volume | Three-dimensional shape and bulk |

By identifying the key descriptors that correlate with biological activity, QSAR studies provide critical insights into the mechanism of action and guide the rational design of new molecules with improved therapeutic potential.

Analytical Applications of 7 Methoxy 2 Naphthohydrazide Derivatives

Development of Chemosensors for Metal Ion Detection

The development of chemosensors for the selective and sensitive detection of metal ions is a significant area of analytical research. Hydrazone derivatives, in a broader context, have been recognized for their ability to act as ligands, forming stable complexes with various metal ions. This interaction often results in a discernible signal, such as a change in color or fluorescence, which forms the basis of a chemosensor. The nitrogen and oxygen atoms within the hydrazide structure of 7-Methoxy-2-naphthohydrazide derivatives could theoretically serve as coordination sites for metal ions. However, specific research detailing the synthesis of such derivatives and their subsequent evaluation as chemosensors for specific metal ions is not currently available in published literature. Therefore, no specific examples or performance data, such as limits of detection or selectivity profiles, can be presented for this subclass of compounds.

Use as Fluorescent Probes for Biological Analytes

Fluorescent probes are invaluable tools in bioanalytical chemistry and cellular imaging, enabling the visualization and quantification of specific biological molecules. The naphthalene (B1677914) component of this compound provides an intrinsic fluorophore, which could potentially be modulated upon interaction with a target analyte. The design of fluorescent probes often involves linking a recognition element to a fluorophore; in this case, the hydrazide portion could be modified to selectively bind to biological analytes such as specific proteins, enzymes, or nucleic acid sequences. This binding event could, in turn, alter the fluorescent properties of the naphthalene ring system, leading to a "turn-on" or "turn-off" fluorescent response. Despite this theoretical potential, there are no specific studies that have synthesized and applied derivatives of this compound as fluorescent probes for the detection of biological analytes. Consequently, data on their photophysical properties, binding affinities, and application in biological systems are not available.

Applications in Spectrophotometric Determination of Organic Molecules

Spectrophotometry is a widely used analytical technique for the quantitative determination of various substances. The formation of a colored complex between a reagent and a target molecule is a common strategy in spectrophotometric assays. Hydrazides can react with aldehydes and ketones to form hydrazones, a reaction that can be exploited for the determination of carbonyl-containing organic molecules. The resulting hydrazone may possess a distinct absorption spectrum in the UV-visible region, allowing for its quantification. While this is a general principle for hydrazides, the application of this compound derivatives for the spectrophotometric determination of specific organic molecules has not been documented in scientific literature. Research detailing reaction conditions, molar absorptivity, linear ranges, and applications to real-world samples is currently absent.

Future Perspectives and Emerging Research Directions

Rational Design of Novel 7-Methoxy-2-Naphthohydrazide Analogs with Enhanced Specificity and Potency

The principles of rational drug design are pivotal for the evolution of this compound-based therapeutic agents. slideshare.netazolifesciences.com This approach relies on a deep understanding of the biological target to design molecules with high affinity and specificity, thereby maximizing therapeutic efficacy while minimizing off-target effects. slideshare.netnih.gov Future research will likely focus on the strategic modification of the this compound scaffold to optimize its pharmacokinetic and pharmacodynamic properties.

Key strategies in the rational design of novel analogs will include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methoxy (B1213986) group, the naphthalene (B1677914) core, and the hydrazide moiety will be conducted to elucidate the structural requirements for potent biological activity.

Pharmacophore Modeling: By identifying the essential structural features responsible for a desired biological response, new molecules with improved activity can be designed. azolifesciences.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved potency, selectivity, or metabolic stability.

The overarching goal is to develop a new generation of this compound analogs that are not only highly effective but also possess favorable drug-like properties.

Exploration of New Biological Targets and Therapeutic Areas

While initial studies may have focused on specific biological activities, the structural features of this compound suggest its potential to interact with a wide range of biological targets. The hydrazide moiety, in particular, is a versatile functional group known to participate in various biological interactions. Future research will likely broaden the scope of biological screening to identify novel targets and, consequently, new therapeutic applications.

Emerging areas of investigation may include:

Enzyme Inhibition: Many hydrazide-containing compounds are known to be effective enzyme inhibitors. Screening this compound and its analogs against a panel of enzymes, such as kinases, proteases, or phosphatases, could reveal novel therapeutic targets.

Receptor Modulation: The aromatic nature of the naphthalene ring and the hydrogen bonding capabilities of the hydrazide group suggest potential interactions with various cellular receptors.

Antiproliferative and Anticancer Activities: Derivatives of hydrazides have shown promise as anticancer agents. mdpi.com Investigating the cytotoxicity of this compound analogs against a diverse range of cancer cell lines could open up new avenues in oncology research.

The identification of new biological targets will be crucial for expanding the therapeutic potential of this class of compounds beyond their initially explored applications.

Integration of Advanced Computational and Experimental Approaches for Mechanism Elucidation

A synergistic approach that combines computational modeling with experimental validation will be instrumental in elucidating the precise mechanisms of action of this compound and its derivatives. nih.gov Computational tools can provide valuable insights into molecular interactions at an atomic level, guiding experimental studies and accelerating the drug discovery process. openmedicinalchemistryjournal.com

Key integrated approaches will include:

Molecular Docking: This computational technique can predict the binding orientation of this compound analogs within the active site of a biological target, helping to rationalize their activity and guide the design of more potent inhibitors. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of this compound and its analogs, providing a deeper understanding of their reactivity and interaction with biological targets. rsc.org

These computational predictions will be rigorously tested through experimental techniques such as X-ray crystallography, NMR spectroscopy, and various biochemical and cellular assays to provide a comprehensive understanding of the compound's mechanism of action.

Material Science Applications and Supramolecular Assemblies

The unique structural features of this compound, including its aromatic system and hydrogen-bonding capabilities, make it an attractive building block for the construction of novel supramolecular assemblies and functional materials. rsc.orgtaylorandfrancis.com The self-assembly of these molecules can be driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Future research in this area may explore:

Organogels: The ability of hydrazide derivatives to form gels in organic solvents opens up possibilities for applications in areas such as drug delivery, catalysis, and environmental remediation. rsc.org

Functional Polymers: Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. researchgate.net

Graphene-Based Materials: Functionalization of graphene oxide with hydrazide derivatives can lead to novel hybrid materials with potential applications in electronics, sensing, and biomedicine. mdpi.comresearchgate.net

Naphthalene-Diimide (NDI) Derivatives: The incorporation of the naphthalene moiety into larger supramolecular structures, such as those based on naphthalene-diimides, could lead to materials with interesting photophysical and electronic properties. rsc.orgresearchgate.net

The exploration of this compound in material science is a burgeoning field with the potential to yield a wide range of novel materials with tailored properties and functions.

Development of Next-Generation Analytical Tools

As the research into this compound and its analogs expands, the need for advanced and efficient analytical tools for their characterization and quantification will become increasingly important. pittcon.org The development of next-generation analytical methods will be crucial for ensuring the quality, purity, and stability of these compounds, as well as for studying their behavior in complex biological and material systems.

Future advancements in analytical techniques may include:

High-Throughput Screening (HTS) Methods: The development of automated and miniaturized analytical platforms will be essential for the rapid screening of large libraries of this compound analogs to identify lead compounds with desired properties.

Advanced Chromatographic and Spectroscopic Techniques: The use of sophisticated techniques such as two-dimensional liquid chromatography (2D-LC) and mass spectrometry (MS) will be critical for the detailed characterization of complex mixtures and the identification of metabolites and degradation products. cdc.govresearchgate.net

In Silico Prediction of Analytical Properties: The use of computational models to predict chromatographic retention times and other analytical properties can help to streamline method development and reduce the need for extensive experimental work. pittcon.org

Derivatization Agents for Enhanced Detection: The hydrazide functional group can be utilized for derivatization to enhance the detectability of these compounds in various analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

The continuous innovation in analytical chemistry will play a vital role in supporting and advancing the research and development of this compound-based technologies.

Q & A

Q. What are the standard synthetic protocols for 7-Methoxy-2-naphthohydrazide?

The compound can be synthesized via refluxing a hydrazide precursor (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy] acetohydrazide) with a methoxy-substituted aldehyde in a 1:1 methanol/chloroform solvent system, catalyzed by acetic acid. After refluxing for 5 hours, the product is isolated via filtration and recrystallized from methanol, yielding >90% purity . Confirmatory methods include melting point analysis (270–290°C range for related naphthoic acid derivatives) and spectroscopic characterization (NMR, IR) .

Q. Which analytical techniques are critical for structural validation?

Essential methods include:

- Melting Point Analysis : Compare observed values (e.g., 270–290°C) against literature data to assess purity .

- Spectroscopy : Use H/C NMR to verify methoxy (-OCH) and hydrazide (-CONHNH) functional groups. IR can confirm carbonyl (C=O) and N-H stretches .

- Elemental Analysis : Validate empirical formula compliance (e.g., CHNO) .

Q. What safety precautions are required during handling?

- Avoid skin/eye contact using nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in sealed, dry containers away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Q. How do intermolecular interactions influence crystallographic packing?

Single-crystal X-ray studies of analogous hydrazides reveal planar acetohydrazide moieties linked via N–H⋯O and C–H⋯O hydrogen bonds into 2D networks. These interactions dictate crystal stability and solubility. Key parameters include R factor (<0.07) and data-to-parameter ratios (>16:1) for reliable refinement .

Q. What methodological gaps exist in toxicity profiling?

Limited data are available on acute toxicity (oral LD), reproductive effects, and ecotoxicological endpoints (e.g., bioaccumulation). Researchers should conduct:

- In Vitro Assays : HepG2 cell viability tests with IC determination.

- Ecotoxicology : Daphnia magna immobilization studies per OECD 202 guidelines .

Q. How should contradictory data in literature be resolved?

- Triangulation : Cross-validate melting points with DSC analysis and HPLC purity checks.

- Spectroscopic Discrepancies : Compare NMR chemical shifts across solvent systems (e.g., DMSO-d vs. CDCl) to assess conformational effects .

Q. What strategies enhance methodological rigor in biological activity studies?

- Dose-Response Curves : Use ≥3 replicates per concentration to calculate EC values with 95% confidence intervals.

- Positive Controls : Include known inhibitors (e.g., ascorbic acid for antioxidant assays) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.